Isophorone diamine

Catalog No.
S563973
CAS No.
2855-13-2
M.F
C10H22N2
M. Wt
170.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isophorone diamine

CAS Number

2855-13-2

Product Name

Isophorone diamine

IUPAC Name

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine

Molecular Formula

C10H22N2

Molecular Weight

170.3 g/mol

InChI

InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3

InChI Key

RNLHGQLZWXBQNY-UHFFFAOYSA-N

SMILES

CC1(CC(CC(C1)(C)CN)N)C

Solubility

Solubility in water: very good

Synonyms

5-Amino-1,3,3-trimethylcyclohexanemethanamine; 5-Amino-1,3,3-trimethyl- cyclohexanemethylamine; 5-Amino-1,3,3-trimethylcyclohexanemethylamine; Araldite HY 5083; Araldite HY 5161; Chemammina CA 17; D 230; Epikure 943; Epilox H 10-31; Epilox IPD; HY 34

Canonical SMILES

CC1(CC(CC(C1)(C)CN)N)C

Precursor for Polyamides and Polyurethanes:

IPDA can be used as a building block for the synthesis of polyamides and polyurethanes, which are widely used polymers in various industrial applications. The diamine groups in IPDA react with diacid chlorides or diisocyanates to form long-chain polymers with desirable properties like strength, flexibility, and resistance to chemicals. However, due to the availability of other more readily available and cost-effective diamines, its use in this area is limited. Source: Sigma-Aldrich product page for Isophoronediamine (mixture of stereoisomers):

Analytical Tool for Isocyanate Exposure Monitoring:

Research in Other Areas:

Limited research explores the potential applications of IPDA in other areas, including:

  • Corrosion inhibition: Some studies investigate the use of IPDA as a corrosion inhibitor for metals. However, further research is needed to determine its effectiveness and potential drawbacks.
  • Drug development: IPDA may have potential applications in the development of new drugs, but this area is still in the early stages of exploration.

Isophorone diamine is an alicyclic diamine with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol. It is a colorless to pale yellow liquid that possesses a faint odor. This compound is characterized by its two amino groups (-NH2) attached to a cycloaliphatic structure, specifically derived from isophorone. Isophorone diamine is highly soluble in common organic solvents such as alcohols and ethers but has limited solubility in water .

IPDA is classified as a harmful and corrosive substance []. Here's a summary of the safety concerns:

  • Acute Toxicity: Harmful if swallowed [].
  • Skin and Eye Irritation: Causes severe skin burns and eye damage []. It can also cause allergic skin reactions upon prolonged exposure [].
  • Personal Protective Equipment: Wearing appropriate gloves, protective clothing, eye protection, and face protection is essential when handling IPDA [].

Please Note:

  • The information on the synthesis of IPDA is not publicly available.
  • Research on the mechanism of action of IPDA in biological systems is limited.
Typical of amines, including:

  • Curing Reactions: It acts as a hardener or curing agent for epoxy resins and polyurethanes. When reacted with isocyanates, it forms urethane linkages that crosslink polymer chains, enhancing mechanical strength and thermal stability .
  • Acid-Base Reactions: As an amine, it can neutralize acids to form salts, which are exothermic processes .
  • Reactivity with Other Compounds: Isophorone diamine can react with phosgene, aldehydes, ketones, epoxides, and other amines under suitable conditions .

The synthesis of isophorone diamine typically involves several steps:

  • Hydrocyanation of Isophorone: This initial step involves the reaction of isophorone with hydrogen cyanide.
  • Reductive Amination: The resulting nitrile undergoes reductive amination with ammonia and hydrogen to yield isophorone diamine.
  • Hydrogenation: Further hydrogenation may be applied to ensure complete conversion of intermediates into the final product .

Isophorone diamine finds extensive use in various industries:

  • Epoxy Resins: It serves as a curing agent for epoxy resins used in coatings, adhesives, and composites.
  • Polyurethane Production: The compound enhances the mechanical properties of polyurethane elastomers and coatings.
  • Chemical Intermediates: It acts as a precursor for other chemical compounds used in various formulations .

Isophorone diamine shares structural similarities with several other compounds. Below are notable comparisons:

Compound NameStructure TypeKey Characteristics
HexamethylenediamineAliphatic DiamineUsed in polyamide synthesis; higher boiling point
EthylenediamineAliphatic DiamineSmaller molecular size; more water-soluble
1,3-DiaminopropaneAliphatic DiamineShorter chain; used in various polymer applications
4,4'-DiaminodiphenylmethaneAromatic DiamineUsed primarily in epoxy resins; different reactivity

Uniqueness of Isophorone Diamine

Isophorone diamine's unique cycloaliphatic structure provides superior thermal stability and mechanical properties compared to linear aliphatic amines. Its ability to enhance the performance of epoxy and polyurethane systems makes it particularly valuable in industrial applications.

Physical Description

Isophoronediamine appears as a clear to light-yellow liquid. Highly soluble though slightly denser than water. May be toxic by inhalation and skin absorption. Corrosive to skin. Used to make other chemicals.
Liquid; OtherSolid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

1.1

Boiling Point

477 °F at 760 mm Hg (USCG, 1999)
247.0 °C
247 °C

Flash Point

230 °F (USCG, 1999)
117 °C c.c., 110 °C o.c.

Density

0.924 at 68 °F (USCG, 1999)
0.922
Relative density (water = 1): 0.92

Odor

Characteristic odo

Melting Point

50 °F (USCG, 1999)
10.0 °C
10 °C

Related CAS

68133-56-2 (4-methylbenzenesulfonate)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.02 mmHg
Vapor pressure, Pa at 20 °C: 2

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2855-13-2

Wikipedia

Isophorone diamine

Use Classification

Health Hazards -> Corrosives

Methods of Manufacturing

ALKALINE CONDENSATION OF ACETONE TO ISOPHORONE FOLLOWED BY AMINATION WITH AMMONIA AND HYDROGEN
Addition of hydrogen cyanide to the olefinic double bond /in isophorone/, followed by amination of the keto group in the presence of hydrogen

General Manufacturing Information

All other basic organic chemical manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Construction
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Wholesale and retail trade
Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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